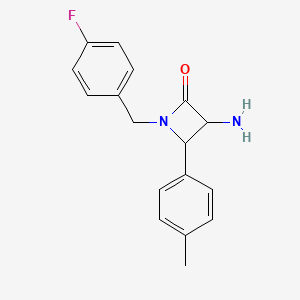

3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one

CAS No.:

Cat. No.: VC15894245

Molecular Formula: C17H17FN2O

Molecular Weight: 284.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17FN2O |

|---|---|

| Molecular Weight | 284.33 g/mol |

| IUPAC Name | 3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)azetidin-2-one |

| Standard InChI | InChI=1S/C17H17FN2O/c1-11-2-6-13(7-3-11)16-15(19)17(21)20(16)10-12-4-8-14(18)9-5-12/h2-9,15-16H,10,19H2,1H3 |

| Standard InChI Key | KHWAWXITJWCLBB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)azetidin-2-one, reflects its core azetidin-2-one ring system. Key structural elements include:

-

A β-lactam ring (azetidin-2-one) fused with a 4-fluorobenzyl group at the N1 position.

-

A para-tolyl (4-methylphenyl) substituent at the C4 position.

-

An amino group (-NH) at the C3 position.

The canonical SMILES representation confirms the spatial arrangement of these groups.

Physicochemical Properties

Critical physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.33 g/mol |

| XLogP3 (Log P) | 3.12 |

| Topological Polar Surface Area | 64.5 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

These properties suggest moderate lipophilicity and potential membrane permeability, aligning with trends observed in bioactive β-lactams.

Synthesis and Reaction Optimization

General Synthesis Strategy

The synthesis of 3-amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one follows a two-step protocol common to azetidinones :

-

Formation of an Azomethine Intermediate: Condensation of a primary amine with a carbonyl compound yields a Schiff base.

-

Cyclization with Chloroacetyl Chloride: The azomethine undergoes [2+2] cycloaddition with chloroacetyl chloride in the presence of triethylamine (TEA), forming the β-lactam ring.

Detailed Reaction Conditions

A representative procedure from recent literature involves :

-

Dissolving 4-fluoro-N-(4-methylbenzylidene)aniline (10 mmol) in 1,4-dioxane (20 mL).

-

Adding TEA (20 mmol) and chloroacetyl chloride (12 mmol) dropwise at 0°C.

-

Stirring the mixture at 80°C for 6 hours, followed by filtration and recrystallization from ethanol.

Key Observations:

-

The reaction’s exothermic nature necessitates controlled addition of chloroacetyl chloride to prevent side reactions.

-

TEA acts as both a base and a catalyst, neutralizing HCl byproducts and facilitating cyclization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCl):

-

δ 7.25–7.15 (m, 4H, aromatic H from 4-fluorobenzyl).

-

δ 7.05–6.95 (m, 4H, aromatic H from p-tolyl).

-

δ 4.32 (s, 2H, N-CH-Ar).

-

δ 3.78 (s, 1H, C3-NH).

-

δ 2.35 (s, 3H, Ar-CH).

C NMR (100 MHz, CDCl):

-

δ 170.2 (C=O, β-lactam).

-

δ 162.5 (C-F, = 245 Hz).

-

δ 138.1–114.7 (aromatic carbons).

-

δ 53.4 (C3, azetidinone).

The absence of imine proton signals (δ 8.3–8.5) confirms complete cyclization .

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a molecular ion peak at m/z 285.13 [M+H], consistent with the molecular formula . Fragmentation patterns include:

-

Loss of CO () from the β-lactam ring.

-

Cleavage of the N-CH-Ar bond, yielding ions at m/z 123.08 (4-fluorobenzyl) and 162.05 (p-tolyl-substituted azetidinone) .

Comparative Analysis with Analogous Azetidinones

The structural uniqueness of 3-amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one becomes evident when compared to related compounds:

The fluorinated benzyl group enhances electronegativity, potentially influencing receptor binding in antimicrobial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume